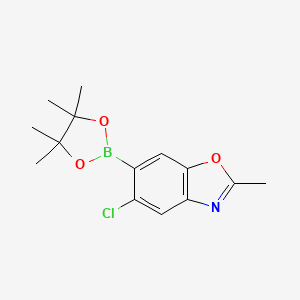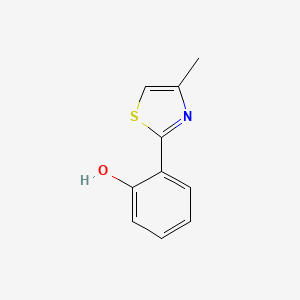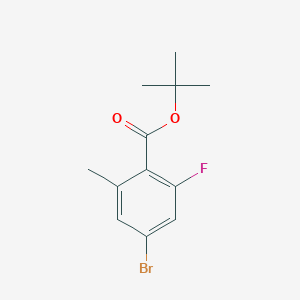
Tert-butyl 4-bromo-2-fluoro-6-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-bromo-2-fluoro-6-methylbenzoate is an organic compound with the molecular formula C12H14BrFO2. It is a derivative of benzoic acid, featuring tert-butyl, bromo, fluoro, and methyl substituents on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-bromo-2-fluoro-6-methylbenzoate typically involves the esterification of 4-bromo-2-fluoro-6-methylbenzoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-bromo-2-fluoro-6-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo substituent can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The fluoro and methyl groups can direct electrophiles to specific positions on the benzene ring.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid in the presence of a Lewis acid catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Products include tert-butyl 4-amino-2-fluoro-6-methylbenzoate or tert-butyl 4-thio-2-fluoro-6-methylbenzoate.
Electrophilic Aromatic Substitution: Products include tert-butyl 4-bromo-2-fluoro-6-methyl-3-nitrobenzoate.
Reduction: The major product is tert-butyl 4-bromo-2-fluoro-6-methylbenzyl alcohol.
Scientific Research Applications
Tert-butyl 4-bromo-2-fluoro-6-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-bromo-2-fluoro-6-methylbenzoate involves its interaction with various molecular targets, depending on the specific application. In nucleophilic substitution reactions, the bromo substituent acts as a leaving group, allowing nucleophiles to attack the carbon atom. In electrophilic aromatic substitution, the fluoro and methyl groups influence the reactivity of the benzene ring by directing electrophiles to specific positions.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-bromo-2-fluoro-6-methylbenzoate: Similar compounds include tert-butyl 2-bromo-6-fluoro-4-methylbenzoate and tert-butyl 4-bromo-2-fluoro-6-methylbenzyl alcohol.
Uniqueness
This compound is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties. The presence of both bromo and fluoro groups on the benzene ring allows for selective functionalization, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C12H14BrFO2 |
|---|---|
Molecular Weight |
289.14 g/mol |
IUPAC Name |
tert-butyl 4-bromo-2-fluoro-6-methylbenzoate |
InChI |
InChI=1S/C12H14BrFO2/c1-7-5-8(13)6-9(14)10(7)11(15)16-12(2,3)4/h5-6H,1-4H3 |
InChI Key |
BDEMNTIGTXKJOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC(C)(C)C)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


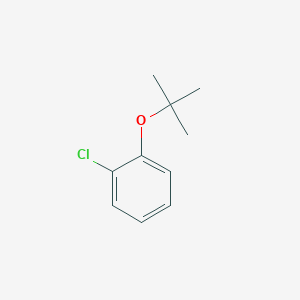
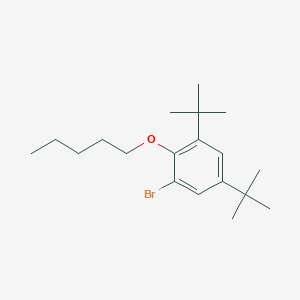

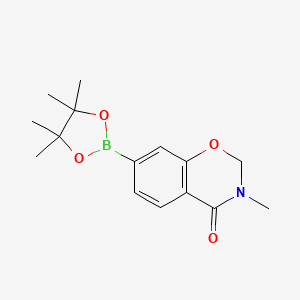
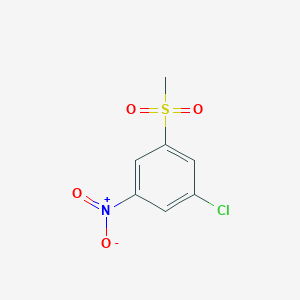
![1-(4-bromophenylsulfonyl)-4-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13983806.png)
![(R)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13983813.png)
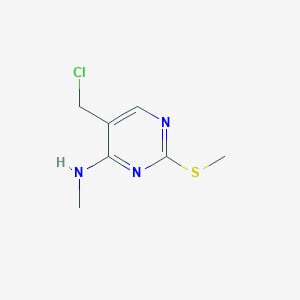
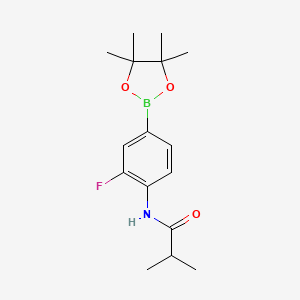
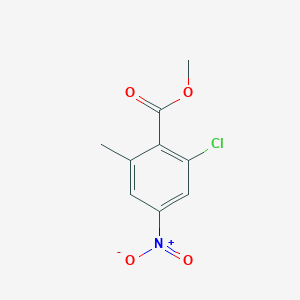
![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide](/img/structure/B13983836.png)
![5-Chloroimidazo[1,2-a]quinazoline](/img/structure/B13983848.png)
